N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-prop-2-enylcyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-7-12(8-6-9-12)13-10(14)15-11(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIHVVUKXANZLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Boc 1 Prop 2 En 1 Yl Cyclobutyl Amine
Formation of the Cyclobutane (B1203170) Ring System
The inherent ring strain of cyclobutanes makes their synthesis a notable challenge, yet several reliable methods have been established. nih.gov These approaches include building the ring from two alkene components, resizing an existing ring, or opening a highly strained bicyclic system.
The [2+2] cycloaddition, a reaction where two unsaturated molecules combine to form a four-membered ring, is the most direct and widely used method for synthesizing cyclobutanes. kib.ac.cnrsc.org This approach can be initiated by heat, light, or a catalyst.
According to Woodward-Hoffmann rules, the concerted [2+2] cycloaddition of two simple alkenes is thermally forbidden. acs.org However, this restriction can be overcome by using specific types of reactants, such as ketenes or highly strained alkenes, which alter the reaction mechanism. fiveable.meharvard.edu The reaction of a ketene (B1206846) with an alkene, for instance, proceeds through a favorable transition state, making it a thermally allowed process. youtube.com In a hypothetical synthesis, a suitably substituted ketene could react with an allyl-containing alkene to form a cyclobutanone (B123998) intermediate, which could then be converted to the desired amine.
Another strategy involves using alkenes with specific electronic properties. Electron-rich alkenes can react with electron-poor alkenes under thermal conditions to form cyclobutane products. researchgate.net
Table 1: Examples of Thermal [2+2] Cycloaddition Reactions
| Reactant 1 | Reactant 2 | Conditions | Product Type |
|---|---|---|---|
| Ketene | Alkene | Heat | Cyclobutanone |
| Electron-rich alkene | Electron-poor alkene | Heat | Substituted Cyclobutane |
Photochemical [2+2] cycloaddition is a powerful and common method for constructing cyclobutane rings. researchgate.net Upon absorption of UV or visible light, an alkene can be excited to a state that is allowed to react with a ground-state alkene to form the cyclobutane ring. nih.govresearchgate.net These reactions can be performed as intermolecular cycloadditions between two separate alkenes or as intramolecular reactions on a diene. The high regio- and stereoselectivity often observed makes this method particularly attractive for creating complex molecules. researchgate.net For the target molecule, this could involve the photocycloaddition of an alkene precursor of 1-aminocyclobutene with an allylating agent or an intramolecular cyclization of a precursor containing both moieties. The reaction can proceed via direct excitation or through the use of a photosensitizer, which transfers energy to one of the reactants. nih.gov
Table 2: Features of Photochemical [2+2] Cycloadditions
| Method | Energy Source | Key Features | Potential Application |
|---|---|---|---|
| Direct Excitation | UV Light | Simple setup, but can have low functional group tolerance. nih.gov | Cycloaddition of simple alkenes. |
| Sensitization | Visible Light + Photosensitizer | Milder conditions, better functional group tolerance, can control stereochemistry. nih.gov | Synthesis of complex, functionalized cyclobutanes. |
In recent years, transition-metal catalysis has emerged as a valuable tool for promoting [2+2] cycloadditions under milder conditions than thermal or photochemical methods. nih.gov Copper(I) salts, in particular, have been shown to catalyze the cycloaddition of various alkenes. researchgate.net Other metals like cobalt, gold, and ruthenium have also been employed. nih.govnih.govorganic-chemistry.org These catalysts can facilitate reactions that are otherwise difficult to achieve, often with high levels of control over product structure. acs.orgnih.gov For example, a copper-catalyzed intramolecular [2+2] cycloaddition of a diene could be envisioned to construct a bicyclic intermediate that is later elaborated to the target structure. acs.org
Table 3: Catalysts in [2+2] Cycloaddition
| Catalyst System | Reactant Types | Key Advantage |
|---|---|---|
| Copper(I)/BINAP | Dienes | Mild conditions, high diastereoselectivity for bicyclic products. acs.org |
| Copper(II)/Silver Salts | Ynamides + Enones | First example of ynamides in a thermal Ficini-type [2+2] reaction. nih.govacs.org |
| Cobalt Complexes | 1,3-Enynes + Ethylene | Forms complex cyclobutanes with all-carbon quaternary centers. nih.gov |
Alternative approaches to the cyclobutane ring involve resizing a pre-existing cyclic structure. These methods leverage the release or alteration of ring strain to drive the transformation. nih.gov
Ring contraction typically involves the removal of a carbon atom from a five-membered ring to form a four-membered one. researchgate.net Well-known methods include the Wolff rearrangement of α-diazocyclopentanones and the Favorskii rearrangement of α-halocyclopentanones. wikipedia.org More recently, the stereoselective contraction of readily available pyrrolidine (B122466) derivatives has been developed as a method to produce highly substituted cyclobutanes. acs.orgchemistryviews.org This strategy could be adapted by starting with a suitably substituted pyrrolidine that already contains the precursors for the allyl and amino groups.
Ring expansion strategies generally start with a smaller, more strained ring, such as cyclopropane. nih.gov For instance, the acid-catalyzed rearrangement of cyclopropylcarbinols can lead to cyclobutanones. harvard.edu This could be applied by designing a 1-allyl-1-(hydroxymethyl)cyclopropane precursor that would rearrange to form a cyclobutanone, which could then be converted to the target amine.
Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile precursors for functionalized cyclobutanes. chinesechemsoc.orgacs.org The significant strain energy (approx. 64 kcal/mol) of the central bond allows BCBs to undergo a variety of strain-release-driven ring-opening reactions. acs.orgresearchgate.net By reacting with nucleophiles, radicals, or electrophiles, BCBs can be opened to form 1,3-disubstituted cyclobutane derivatives in a controlled manner. researchgate.netresearchgate.netbohrium.com This modern strategy provides a powerful and direct route to polysubstituted cyclobutanes. researchgate.net A synthesis targeting N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine could involve the reaction of a BCB ester with an allyl nucleophile and a nitrogen source, or the rearrangement of a BCB pre-functionalized with these groups. chemrxiv.org
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-allyl-1-aminocyclobutane |
| α-halocyclopentanone |
| α-diazocyclopentanone |
| 1-allyl-1-(hydroxymethyl)cyclopropane |
| Bicyclo[1.1.0]butane (BCB) |
| BINAP |
| p-Quinone Methide |
| Ynamide |
| Ketene |
| Pyrrolidine |
Alternative Carbocyclization Pathways for Four-Membered Ring Formation
The construction of the cyclobutane scaffold, particularly with a quaternary carbon center, is a pivotal step in the synthesis of the target molecule. While direct [2+2] cycloadditions are common, several alternative strategies offer viable routes to functionalized cyclobutanes that can serve as precursors.
One effective strategy involves the ring-opening of bicyclo[1.1.0]butanes (BCBs). These highly strained molecules can react with a variety of nucleophiles and electrophiles to generate multi-substituted cyclobutanes. For instance, catalyst-controlled regiodivergent hydrophosphination of acyl BCBs has been shown to produce both 1,1,3- and 1,2,3-functionalized cyclobutanes with high diastereoselectivity. nih.gov Similarly, Lewis acid-catalyzed reactions of BCBs with triazinanes can lead to the formation of cis-cyclobutyl diamines through a "cycloaddition/ring-opening" process. chemrxiv.org These methods provide access to cyclobutane cores that can be further elaborated to introduce the required allyl and protected amine groups.
Another approach is the use of donor-acceptor (D-A) cyclobutanes in cycloaddition reactions. Lewis acid activation of these systems can generate dipolar intermediates that react with various partners. For example, [4+2] cycloadditions of D-A cyclobutanes with nitriles have been developed to synthesize tetrahydropyridine (B1245486) derivatives, demonstrating the utility of these precursors for creating complex cyclic systems. researchgate.net
Furthermore, intramolecular pathways can be employed. The Norrish type II reaction, a photochemical process, can be used to synthesize β-lactams, which are four-membered heterocyclic rings that can potentially be converted to carbocyclic cyclobutanes. researchgate.net Additionally, synthetic routes starting from readily available materials like myrtenal, an inexpensive terpene, can be used to access chiral cyclobutane keto acids. diva-portal.org These keto acids can serve as versatile intermediates for the synthesis of various cyclobutane derivatives. diva-portal.orgnih.gov
The table below summarizes various approaches to forming substituted cyclobutane rings, which are foundational for synthesizing the target compound.
| Methodology | Precursors | Key Features | Potential Application for Target Synthesis |
| Ring-opening of Bicyclo[1.1.0]butanes (BCBs) | Acyl BCBs, BCB esters | Catalyst-controlled regioselectivity, high diastereoselectivity. nih.gov | Access to 1,1-disubstituted cyclobutane precursors. |
| Lewis Acid-Catalyzed Cycloadditions | Donor-Acceptor (D-A) cyclobutanes, nitriles | Generation of complex cyclic systems from simple precursors. researchgate.net | Formation of a functionalized cyclobutane core. |
| Photochemical Cycloadditions | Tethered olefinic amides | Visible-light catalysis, formation of β-lactams. researchgate.net | Potential for conversion to aminocyclobutane derivatives. |
| Ozonolysis of Bicyclic Terpenes | Myrtenal | Access to chiral cyclobutane keto acids from inexpensive starting materials. diva-portal.org | Versatile intermediate for further functionalization. |
Introduction of the Prop-2-en-1-yl (Allylic) Substituent
Once the cyclobutane core is established, the next critical step is the introduction of the allyl group at the C1 position. This can be achieved through several methodologies, including direct allylation, cross-coupling reactions, and olefin metathesis.
Direct allylation of a suitable cyclobutyl precursor is a straightforward approach. For instance, the α-allylation of cyclobutanones can be achieved through organocatalysis. nih.gov The resulting allyl-substituted cyclobutanone can then be converted to the corresponding amine through reductive amination or other classical transformations. Another strategy involves the reaction of cyclobutanone-derived N-sulfonylhydrazones with benzyl (B1604629) halides, which has been shown to produce methylenecyclobutanes. organic-chemistry.org This methodology could potentially be adapted for allylation.
Dehydrative allylation of allyl alcohol with amines in the presence of a solid catalyst provides a direct route to allylic amines. organic-chemistry.org This method could be applied to a pre-formed cyclobutylamine (B51885) to install the allyl group. Additionally, iridium complexes have been shown to catalyze the N-allylation of amines with allylic alcohols in water, offering an environmentally benign option. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. A palladium-catalyzed carbene coupling reaction of cyclobutanone-derived N-sulfonylhydrazones with aryl and benzyl halides has been reported to yield a variety of four-membered ring-containing compounds. organic-chemistry.org This approach could be extended to include allyl halides for the direct introduction of the prop-2-en-1-yl group.
Furthermore, palladium-catalyzed asymmetric cross-coupling of cyclobutanols with unactivated olefins has been demonstrated, providing access to chiral cyclic compounds. nih.gov This method could be adapted to couple an allyl group to a cyclobutanol (B46151) precursor, which could then be converted to the target amine. The cross-coupling of cyclobutenone N-tosylhydrazones with organohalides also presents a viable route, proceeding through a strained allylpalladium intermediate. nih.gov
The following table outlines key cross-coupling strategies for introducing the allyl group.
| Coupling Strategy | Cyclobutane Substrate | Coupling Partner | Catalyst System | Key Outcome |
| Carbene Coupling | Cyclobutanone N-sulfonylhydrazone | Allyl Halide (proposed) | Pd₂(dba)₃ / PPh₃ | Direct allylation at the carbonyl carbon position. organic-chemistry.org |
| Asymmetric C(sp³)-C(sp³) Coupling | Cyclobutanol derivative | Allylic olefin | Palladium / Chiral Ligand | Enantioselective synthesis of allyl-substituted cyclobutanes. nih.gov |
| Allylpalladium Intermediate | Cyclobutenone N-tosylhydrazone | Organohalide | Palladium | Formation of conjugated enynes and enallenes, adaptable for allylation. nih.gov |
Olefin metathesis offers a versatile and powerful method for the formation of carbon-carbon double bonds. iupac.org Ring-opening metathesis (ROM) of cyclobutenes can be employed to generate functionalized acyclic structures, which could then be cyclized to form the desired product. nih.govbeilstein-journals.org While less direct, this approach allows for the construction of complex molecular architectures.
More directly, ring-closing metathesis (RCM) could be used on a diene precursor containing a cyclobutane moiety to form a new ring, though this is less applicable to the direct synthesis of the target compound. mdpi.com Cross-metathesis (CM) represents a more plausible strategy, where a cyclobutene (B1205218) precursor could react with an olefin like propene to install the allyl group, although controlling the selectivity could be challenging. mdpi.com The development of well-defined catalysts, such as Grubbs' and Schrock's complexes, has significantly expanded the scope and functional group tolerance of these reactions. iupac.org
Strategic Integration of the N-Boc Protecting Group
The final key step in the synthesis is the protection of the amine functionality with a tert-butyloxycarbonyl (Boc) group. This is a common and crucial step in multi-step synthesis to prevent the amine from undergoing unwanted side reactions. researchgate.net
The most common method for introducing the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.net This reaction is generally high-yielding and can be performed under mild conditions. For sterically hindered amines, such as the 1,1-disubstituted cyclobutylamine in the target molecule, optimizing the reaction conditions may be necessary to achieve high conversion.
A variety of catalysts and conditions have been developed for N-Boc protection. For example, Amberlyst-15, a heterogeneous acid catalyst, has been used for the chemoselective mono-N-Boc protection of various amines. researchgate.net Solvent-free conditions have also been reported for the quantitative Boc protection of a wide range of amines. researchgate.net
A one-pot tandem direct reductive amination followed by N-Boc protection offers an efficient route. nih.gov In this approach, an aldehyde or ketone is reacted with a primary amine, and the resulting imine is reduced and protected in a single pot. nih.gov This could be a highly efficient way to synthesize the target molecule from an allyl-substituted cyclobutanone and a nitrogen source.
The thermal deprotection of N-Boc groups in continuous flow has also been studied, highlighting the stability of the Boc group under certain conditions and the possibility of selective deprotection if multiple protected amines are present. nih.gov
The table below details common reagents and conditions for the N-Boc protection step.
| Reagent/Catalyst | Solvent | Key Features | Applicability |
| Di-tert-butyl dicarbonate (Boc₂O) / Base (e.g., NEt₃, DMAP) | Dichloromethane (B109758), THF | Standard, mild conditions, high yields. researchgate.net | General protection of the intermediate cyclobutylamine. |
| Di-tert-butyl dicarbonate (Boc₂O) / Amberlyst-15 | Ethanol | Heterogeneous catalyst, easy workup, high chemoselectivity. researchgate.net | Suitable for sensitive substrates or simplified purification. |
| Di-tert-butyl dicarbonate (Boc₂O) | Solvent-free | Environmentally friendly, often quantitative yields. researchgate.net | Green chemistry approach for the protection step. |
| (Boc)₂O / Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane | One-pot reductive amination and protection. nih.gov | Efficient synthesis from a ketone precursor. |
Protection Strategies with Orthogonal Selectivity
In the synthesis of intricate molecules with multiple functional groups, the concept of orthogonal protection is paramount. numberanalytics.com This strategy involves the use of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group without affecting others. numberanalytics.comjocpr.com For a molecule like this compound, which contains an amine, this is particularly relevant if other reactive functionalities were present in a more complex synthetic intermediate.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. total-synthesis.commasterorganicchemistry.com In a scenario where a synthetic precursor to the target molecule might contain other protected functional groups, such as a hydroxyl group protected as a silyl (B83357) ether (e.g., TBS) or an ester, the Boc group provides excellent orthogonality. The TBS group is typically removed with a fluoride (B91410) source (like TBAF), while esters can be hydrolyzed under basic conditions, neither of which would affect the Boc group. numberanalytics.com
Considerations for Protecting Group Lability and Stability
The stability of the Boc protecting group is a critical factor in the synthetic planning for this compound. The Boc group is known to be stable to a wide range of non-acidic reagents, including most nucleophiles and bases. organic-chemistry.org This robustness allows for a variety of chemical transformations to be performed on other parts of the molecule without compromising the protected amine.
However, the Boc group is labile to acidic conditions. wikipedia.orgresearchgate.net Strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol (B129727) are commonly used for its removal. wikipedia.org The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, which then deprotonates to isobutene. total-synthesis.com It is important to consider that the reactive tert-butyl cation generated during deprotection can potentially alkylate other nucleophilic sites in the molecule, a side reaction that can be suppressed by the use of scavengers like anisole (B1667542) or thioanisole. total-synthesis.comwikipedia.org While the Boc group is generally stable at neutral pH, its lability increases with acidity. researchgate.net It is also not stable to Lewis acids. total-synthesis.com
The following table summarizes the stability of the Boc group under various conditions:
| Condition | Stability of Boc Group |
| Strong Acids (e.g., TFA, HCl) | Labile total-synthesis.comwikipedia.org |
| Lewis Acids | Not Stable total-synthesis.com |
| Basic Conditions | Stable organic-chemistry.org |
| Nucleophiles | Stable organic-chemistry.org |
| Catalytic Hydrogenation | Stable total-synthesis.com |
| Oxidative Conditions | Not Stable total-synthesis.com |
Chemoselective and Stereoselective Synthetic Pathways
The construction of the 1-allyl-1-aminocyclobutane core of the target molecule presents significant challenges in terms of chemoselectivity and stereoselectivity.
The functionalization of a pre-existing cyclobutane ring must be controlled to achieve the desired regiochemistry. Direct C-H functionalization is a powerful tool for this purpose. nih.govacs.org For instance, transition metal-catalyzed C-H functionalization can be directed by a coordinating group on the cyclobutane substrate to install a functional group at a specific position. nih.govmdpi.com While our target molecule has the allyl and the protected amino group at the same carbon, a synthetic strategy might involve the sequential introduction of these groups onto a cyclobutane precursor. In such a case, controlling the position of the first functionalization is key. For example, the α-functionalization of cyclobutanones is a common strategy to introduce substituents. researchgate.netmdpi.com
Since the target molecule possesses a quaternary stereocenter, enantioselective synthesis is crucial for obtaining a single enantiomer. Several strategies can be envisioned. A diastereoselective approach could involve the use of a chiral auxiliary attached to the cyclobutane precursor. researchgate.net The chiral auxiliary would direct the incoming allyl group to one face of the molecule, leading to a diastereomeric mixture that could be separated, followed by removal of the auxiliary.
More direct enantioselective methods are often preferred. For example, the asymmetric allylic alkylation of a cyclobutanone derivative could be employed. thieme-connect.comcaltech.edu This would involve the use of a chiral catalyst to control the stereochemical outcome of the reaction. The development of new synthetic methods for the direct stereocontrolled preparation of substituted cyclobutanes is an area of active research. acs.org A novel and highly stereoselective synthesis of substituted cyclobutane derivatives has been developed from easily accessible pyrrolidines. acs.orgntu.ac.uk This method demonstrates excellent diastereo- and enantiocontrol, providing access to enantiopure cyclobutane derivatives. acs.orgntu.ac.uk
The design of catalysts is central to achieving high levels of stereocontrol in the synthesis of chiral cyclobutanes. researchgate.net
Organocatalysis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclobutane derivatives. nih.govbohrium.comrsc.org For instance, chiral amines can catalyze [2+2] cycloaddition reactions to form cyclobutanes with high enantioselectivity. nih.gov Organocatalyzed aldol (B89426) reactions on cyclobutanone derivatives have also been used for the desymmetrization of meso-compounds, leading to enantioenriched products. mdpi.com
Transition Metal Catalysis: Transition metal catalysis offers a wide range of possibilities for the stereocontrolled functionalization of cyclobutanes. researchgate.net Rhodium(II) catalysts have been used for the regio- and stereoselective C-H functionalization of cyclobutanes. nih.gov Palladium-catalyzed asymmetric allylic alkylation of cyclobutanone enolates is a powerful method for the construction of α-quaternary stereocenters. thieme-connect.comcaltech.edu The choice of the metal and, crucially, the chiral ligand is key to achieving high enantioselectivity in these transformations.
The following table provides examples of catalyst systems for stereocontrolled cyclobutane synthesis:
| Catalysis Type | Catalyst System Example | Application |
| Organocatalysis | Chiral imidazolidinone catalysts | Enantioselective α-alkylation of cyclobutanones mdpi.com |
| Organocatalysis | (S)-tryptophan | Enantioselective aldol reaction of 2-hydroxycyclobutanone nih.gov |
| Transition Metal Catalysis | Rhodium(II) tetracarboxylates | Regio- and stereoselective C-H functionalization nih.gov |
| Transition Metal Catalysis | Palladium with PHOX-type ligands | Enantioselective α-alkylation of cyclobutanones caltech.edu |
Development of Green Chemistry Methodologies for Synthesis
The principles of green chemistry are increasingly important in modern organic synthesis, aiming to design processes that are more environmentally benign. rsc.orgbenthamdirect.comrsc.org
Solvent-Free Conditions
The N-tert-butoxycarbonylation (N-Boc protection) of amines is a fundamental transformation in organic synthesis. Performing this reaction under solvent-free conditions offers numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. researchgate.netresearchgate.net This approach aligns with the principles of green chemistry by minimizing waste generation. researchgate.net
The reaction typically involves the direct mixing of the amine substrate, 1-(prop-2-en-1-yl)cyclobutanamine, with di-tert-butyl dicarbonate. The reaction can proceed without any catalyst, often accelerated by gentle heating or mechanical stirring. organic-chemistry.org In some protocols, a mild, recyclable catalyst may be added to enhance the reaction rate and selectivity, even under solvent-free conditions. dntb.gov.ua The absence of a solvent can lead to high concentrations of reactants, which often results in shorter reaction times and high yields. researchgate.net
Research on various aliphatic and aromatic amines has demonstrated the general applicability and efficiency of this method. researchgate.net For the synthesis of this compound, the primary amine precursor would be reacted with (Boc)₂O. The progress of the reaction can be monitored by standard techniques like thin-layer chromatography (TLC). Upon completion, the product is often of high purity, sometimes eliminating the need for extensive chromatographic purification. researchgate.net
Table 1: Representative Data for Solvent-Free N-Boc Protection of Amines
| Entry | Amine Substrate | Catalyst | Temp (°C) | Time | Yield (%) |
| 1 | Benzylamine | Malic Acid | Ambient | 10 min | 98 |
| 2 | Aniline | None | Ambient | 1-2 h | 98 |
| 3 | Cyclohexylamine | Sulfamic Acid | Ambient | 15 min | 96 |
| 4 | Pyrrolidine | None | Ambient | 5-10 min | 98 |
Heterogeneous Catalysis
Various solid acid and base catalysts have been effectively employed for N-Boc protection. For instance, mesoporous silica-based sulfonic acids (like SBA-15-Ph-SO₃H) have been reported as highly efficient and reusable solid acid catalysts for this transformation under solvent-free and ambient temperature conditions. researchgate.net Similarly, basic solid resins, such as Amberlyst A 21, have been successfully used, offering a mild and effective catalytic system that avoids the decomposition of the carbamate (B1207046) product, which can sometimes occur with strong acid catalysts. researchgate.net
In a typical procedure for synthesizing this compound, the precursor amine, 1-(prop-2-en-1-yl)cyclobutanamine, (Boc)₂O, and the heterogeneous catalyst would be combined, often without a solvent. The mixture is stirred at a suitable temperature until the reaction is complete. The solid catalyst is then filtered off, washed, and dried for future use. The filtrate, containing the desired product, is then processed, which typically involves a simple work-up to isolate the pure N-Boc protected amine in high yield. researchgate.netresearchgate.net
Table 2: Performance of Reusable Heterogeneous Catalysts in N-Boc Protection
| Entry | Catalyst | Substrate | Conditions | Time | Yield (%) | Catalyst Reuse |
| 1 | SBA-15-Ph-SO₃H | Aniline | Solvent-free, RT | 10 min | 94 | Up to 10 cycles |
| 2 | Amberlyst A 21 | Benzylamine | Solvent-free, RT | 30 min | 98 | At least 5 cycles |
| 3 | K10-Montmorillonite | Indoline | Solvent-free, RT | 1.5 h | 95 | Multiple cycles |
| 4 | Sulfonic acid-functionalized silica (B1680970) | 4-Bromoaniline | CH₂Cl₂, RT | 10 min | 98 | Recyclable |
Chemical Reactivity and Transformations of N Boc 1 Prop 2 En 1 Yl Cyclobutyl Amine
Reactions Involving the N-Boc-Protected Amine Functionality
The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability under many reaction conditions and its facile removal under specific, controlled protocols. researchgate.net The reactivity of the N-Boc group in N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine is characteristic of N-Boc protected secondary amines.
Controlled Deprotection Strategies
The removal of the Boc group to liberate the free secondary amine is a common and crucial transformation. Various methods have been developed for this purpose, offering a range of conditions to suit different substrates and synthetic strategies. The resulting carbamates are stable to alkaline conditions but are labile to even mildly acidic conditions.
Acid-Catalyzed Deprotection: The most common method for Boc deprotection involves treatment with strong acids. Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), is highly effective. researchgate.net Anhydrous hydrochloric acid (HCl) in solvents such as dioxane, ethyl acetate (B1210297), or methanol (B129727) is another widely used option. researchgate.net The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine as its corresponding salt. The generation of the t-butyl cation can sometimes lead to side reactions, such as alkylation of nucleophilic sites on the substrate. researchgate.net
Thermal Deprotection: N-Boc groups can also be removed under thermolytic conditions, often in the absence of an acid catalyst. This can be particularly useful when acid-sensitive functional groups are present in the molecule. The reaction is typically carried out at high temperatures in a suitable solvent. Selective deprotection can sometimes be achieved by carefully controlling the temperature, as different types of N-Boc groups (e.g., aryl vs. alkyl) can have different thermal labilities.
Alternative Reagents: For substrates sensitive to strong acids, milder deprotection methods have been developed. For instance, oxalyl chloride in methanol has been reported as a mild and selective reagent for the deprotection of a variety of N-Boc protected amines, proceeding at room temperature. epfl.ch Lewis acids have also been explored to avoid issues associated with strong Brønsted acids.
| Reagent/Condition | Solvent | Typical Temperature | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Room Temperature | Common and highly effective; can generate t-butyl cation. researchgate.net |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | Room Temperature | Forms the hydrochloride salt of the amine. researchgate.net |
| Thermal | Various high-boiling solvents | High (e.g., 150-250 °C) | Useful for acid-sensitive substrates. |
| Oxalyl Chloride | Methanol | Room Temperature | A mild alternative to strong acids. epfl.ch |
Reactivity of the Carbamate Group in Subsequent Transformations
Beyond simple deprotection, the N-Boc group can participate directly in chemical transformations. Under strongly basic conditions, the -NH moiety of a Boc-carbamate can be deprotonated. This can be followed by the dissociation of the tert-butoxide anion, which is a good leaving group, to form an isocyanate intermediate. This reactive intermediate can then be trapped by various nucleophiles. For example, reaction with alcohols or amines would lead to the formation of new carbamates or ureas, respectively. researchgate.net
Furthermore, methodologies have been developed for the direct conversion of N-Boc protected amines into other functional groups, bypassing the need for a separate deprotection step. For example, a rhodium-catalyzed coupling of N-Boc protected amines with arylboroxines allows for the direct synthesis of secondary amides. This transformation is significant as it replaces the traditional two-step deprotection-condensation sequence.
A novel method has also been described for the direct transformation of Boc-protected amines into carbamates, thiocarbamates, and ureas using tert-butoxide lithium as a base, which avoids the use of hazardous reagents and metal catalysts. researchgate.net This process is believed to proceed through an isocyanate intermediate. researchgate.net
Directed C-H Activation Processes at the Amine Moiety
The Boc group can act as a directing group in C-H activation reactions, facilitating the functionalization of otherwise unreactive C-H bonds. Palladium-catalyzed C-H activation directed by the Boc group has been reported for N-methylamines. nih.gov In such processes, the palladium catalyst coordinates to the carbamate oxygen, bringing the metal center into proximity with a specific C-H bond and enabling its cleavage and subsequent functionalization. While this has been demonstrated on N-methyl groups, the principle could potentially be extended to other C-H bonds within the this compound molecule, although the specific regioselectivity would depend on the geometric constraints of the system.
Reactivity of the Cyclobutyl Ring
The cyclobutane (B1203170) ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to reactions that relieve this strain. baranlab.org This inherent strain energy is a driving force for various ring-opening and functionalization reactions.
Ring-Opening Reactions and Mechanistic Pathways
The high inherent ring strain of cyclobutanes makes them viable substrates for ring-opening reactions. acs.org These reactions can be initiated by various means, including thermal activation, Lewis acids, or transition metals.
Lewis Acid-Catalyzed Ring-Opening: Lewis acids can promote the ring-opening of cyclobutanes, particularly "donor-acceptor" cyclobutanes where the ring is substituted with both electron-donating and electron-accepting groups. acs.org In the case of this compound, while not a classic donor-acceptor system in the same vein, the nitrogen atom could coordinate to a Lewis acid. This coordination could polarize the C-C bonds of the cyclobutane ring, making it more susceptible to nucleophilic attack, which would result in ring opening. For example, donor-acceptor cyclobutanes react with electron-rich arenes in the presence of AlCl₃ to afford ring-opened products. acs.org
Thermal Ring-Opening: The thermal decomposition of cyclobutane typically proceeds through a biradical mechanism to yield two molecules of ethylene. arxiv.org For substituted cyclobutanes, the pathway and products of thermal ring-opening can be more complex. The reaction is governed by orbital symmetry rules, and for cyclobutenes, this leads to a conrotatory ring-opening to form a diene. nih.govnih.gov While the saturated cyclobutane ring in the title compound does not undergo a concerted electrocyclic ring-opening in the same manner, thermal stress can induce homolytic cleavage of a C-C bond to form a 1,4-diradical intermediate, which can then undergo further reactions.
Mechanistic Pathways: The mechanisms of cyclobutane ring-opening are highly dependent on the substituents and the reaction conditions.
Cationic Pathway: Under acidic conditions, protonation of a substituent (or interaction with a Lewis acid) can lead to the formation of a cyclobutyl cation. This cation is unstable and can rearrange through ring-opening or ring-contraction pathways to form more stable carbocationic intermediates. ic.ac.uk
Radical Pathway: As mentioned, thermal or photochemical activation can lead to the homolytic cleavage of a strained C-C bond, generating a 1,4-diradical. The fate of this diradical depends on its structure and the reaction environment.
Anionic Pathway: Ring-opening can also be initiated by nucleophilic attack, especially on cyclobutanes bearing electron-withdrawing groups.
For this compound, acid-catalyzed pathways are plausible given the presence of the amine functionality. Protonation of the nitrogen (after Boc deprotection) could facilitate ring cleavage.
Functionalization of the Cyclobutyl Ring (e.g., C-H Functionalization)
Direct functionalization of the C-H bonds of the cyclobutane ring without ring-opening represents a powerful strategy for elaborating the core structure. Despite the C-H bonds in a cyclobutane ring having greater s-character and being stronger than those in unstrained systems, several methods for their functionalization have been developed. acs.org
Palladium-Catalyzed C-H Arylation: The use of directing groups has enabled the palladium-catalyzed C-H arylation of cyclobutane rings. For instance, an aminoquinoline directing group attached to a cyclobutane can facilitate the arylation of a methylene (B1212753) C-H bond via a Pd(II)/Pd(IV) catalytic cycle. This approach has proven to be highly efficient for the synthesis of substituted cyclobutanes.
Rhodium-Catalyzed C-H Functionalization: Rhodium carbenoids have also been employed for the C-H functionalization of cyclobutanes. These reactions can lead to the formation of new C-C bonds at the benzylic position of arylcyclobutanes. The regioselectivity of these reactions can often be controlled by the choice of catalyst, allowing for access to different isomers. acs.org
| Catalyst System | Directing Group (if any) | Type of Functionalization | Key Features |
|---|---|---|---|
| Palladium(II) Acetate | Aminoquinoline | Arylation | Forms 5-membered palladacycle intermediate; highly efficient for sp³ C-H bonds. |
| Rhodium(II) Carboxylates | None (substrate-controlled) | Carbene C-H Insertion | Functionalizes benzylic C-H bonds on arylcyclobutanes. acs.org |
| Palladium(II) with Chiral Ligand | Tertiary Alkylamine | Enantioselective Arylation | Harnesses the native amine functionality to direct C-H transformations. |
Skeletal Rearrangements and Ring Transformations
The four-membered cyclobutane ring in this compound is subject to skeletal rearrangements and ring transformations, often driven by the relief of ring strain. These reactions can lead to the formation of larger, more complex cyclic systems. While specific studies on this exact molecule are not extensively detailed in the provided results, general principles of cyclobutane chemistry suggest several potential transformation pathways.
Appropriately designed cyclobutane derivatives can undergo ring opening followed by skeletal rearrangement to yield intricate molecular structures. researchgate.net For instance, the presence of adjacent functional groups can facilitate these transformations under various conditions, including acidic or basic environments, thermolysis, or photolysis. researchgate.net Lewis acid catalysis, for example, has been shown to promote the divergent synthesis of cyclobutyl and biscyclobutenyl amines from bicyclo[1.1.0]butane precursors, highlighting the utility of strained rings in constructing diverse amine scaffolds. chemrxiv.org
In related systems, the activation of a substituent on the cyclobutane ring can trigger ring expansion. For example, the formation of a carbocation adjacent to the ring, such as a cyclobutylmethylcarbenium ion, can lead to rearrangement to form cyclopentane (B165970) or cyclopentene (B43876) derivatives. ugent.be This type of transformation underscores the potential for the allyl group in this compound to participate in or mediate such rearrangements under suitable activating conditions.
Reactivity of the Prop-2-en-1-yl (Allylic) Moiety
The allyl group is a highly versatile functional handle, enabling a wide array of chemical modifications to the this compound scaffold.
Olefin Functionalization Reactions (e.g., Hydrogenation, Halogenation, Hydroxylation)
The double bond of the allyl group is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups.
Hydrogenation: The double bond can be reduced to a saturated propyl group through catalytic hydrogenation, a standard transformation for alkenes.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would yield the corresponding dihalo-propyl derivative. Halogenation of an amine motif can activate an otherwise inert C-N bond, potentially triggering intramolecular substitution processes. rsc.org
Hydroxylation: The olefin can be hydroxylated to form a diol. Engineered enzymes, such as cytochrome P450BM3 variants, have demonstrated the ability to selectively hydroxylate C-H bonds in cyclobutylamine (B51885) derivatives, suggesting that biocatalytic approaches could also be employed to functionalize the allyl group or the cyclobutane ring itself. nih.gov This enzymatic approach can produce valuable bifunctional intermediates for further synthetic elaboration. nih.gov
Radical Reactions Involving the Allyl Group
The allylic position is particularly susceptible to radical reactions due to the resonance stabilization of the resulting allyl radical.
Tributyltin hydride is a common reagent used to initiate radical chain mechanisms. libretexts.org In the context of this compound, a radical initiator like AIBN could be used to generate a tributyltin radical, which could then abstract a hydrogen atom from the allylic position to form a resonance-stabilized allyl radical. libretexts.org This radical intermediate could then participate in various carbon-carbon bond-forming reactions. libretexts.org For instance, it could react with alkenes or alkynes to form more complex structures. libretexts.org The exceptional stability of some allyl radicals has been demonstrated, with certain polysubstituted allyl radicals being stable enough to be distilled. nih.gov
Allylic Rearrangements and Isomerizations
Cascade and Tandem Reactions Utilizing the Compound as a Substrate
The multiple functional groups in this compound make it a suitable substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single operation.
N-Boc protected amines can participate in tandem reactions. For instance, a one-pot tandem direct reductive amination of aldehydes with primary amines followed by N-Boc protection has been developed. nih.gov N-heterocyclic carbene (NHC)-catalyzed tandem aza-benzoin/Michael reactions have also been reported, where N-Boc imines can act as both an electrophile and a nucleophile. rsc.org
While specific cascade reactions starting with this compound are not detailed in the provided search results, its structure lends itself to such transformations. For example, a reaction could be initiated at the allyl group, with a subsequent intramolecular cyclization involving the amine or the cyclobutane ring. Organocatalytic cascade reactions, often initiated by trienamine activation, are powerful tools for the synthesis of complex polycyclic structures from relatively simple starting materials. mdpi.com The development of novel cascade reactions involving substrates like 1,1-enediamines further highlights the potential for designing complex transformations. researchgate.net
Role as a Key Intermediate in Complex Molecular Architectures
The strategic placement of the protected amine and the reactive allyl group on a strained cyclobutane ring makes this compound a valuable building block in organic synthesis.
N-Boc protected amines are crucial intermediates in the synthesis of a wide range of molecules, including peptides and other biologically active compounds. researchgate.net The N-Boc group provides a reliable method for protecting the amine functionality while other transformations are carried out on the molecule. researchgate.net
Cyclobutane derivatives themselves are important components of many natural products and pharmaceuticals. chemrxiv.orgresearchgate.net The conformational constraints imposed by the cyclobutane ring can be advantageous in drug design. The synthesis of complex amino acids, such as bicycloproline, has utilized N-Boc protected intermediates and key reactions like ring-closing metathesis, demonstrating the utility of cyclic N-Boc amino compounds in constructing constrained molecular frameworks. nih.gov
The conversion of N-Boc-protected amino acids into other functional groups, such as in the synthesis of enantiopure N-Boc allylamines via a modified Julia olefination, showcases the versatility of these protected intermediates. nih.gov Furthermore, N-Boc-protected cyclic amino acids have been used as precursors for novel heterocyclic amino acid-like building blocks, such as 1,2-oxazole derivatives. beilstein-journals.org In the synthesis of the mitomycin natural products, a complex undertaking, an advanced intermediate featuring a protected amine was synthesized, underscoring the importance of such intermediates in the construction of intricate molecular targets. nih.gov
Interactive Data Table of Research Findings
Below is a summary of the types of reactions and their potential outcomes when applied to a scaffold like this compound, based on the reactivity of its constituent functional groups.
| Reaction Type | Reagents/Conditions | Potential Product(s) | Reference(s) |
| Skeletal Rearrangement | Lewis Acid Catalysis | Divergent synthesis of cyclobutyl and biscyclobutenyl amines | chemrxiv.org |
| Ring Expansion | Carbocation formation adjacent to the ring | Cyclopentane or cyclopentene derivatives | ugent.be |
| Olefin Hydrogenation | H₂, Catalyst (e.g., Pd/C) | N-Boc-[1-(propyl)cyclobutyl]amine | N/A |
| Olefin Halogenation | Br₂, Cl₂ | N-Boc-[1-(2,3-dihalopropyl)cyclobutyl]amine | rsc.org |
| Olefin Hydroxylation | Biocatalytic (e.g., P450) or chemical (e.g., OsO₄) | N-Boc-[1-(2,3-dihydroxypropyl)cyclobutyl]amine | nih.gov |
| Radical Reaction | AIBN, Bu₃SnH | Allylic functionalization, C-C bond formation | libretexts.org |
| Allylic Rearrangement | Heat, Catalyst (e.g., Gold(I)) | Isomerized alkenes, cyclic products | researchgate.netnih.gov |
| Tandem Reaction | Aldehydes, (Boc)₂O, STAB | N-Boc secondary amines | nih.gov |
| Cascade Reaction | Organocatalysts | Polycyclic structures | mdpi.com |
Mechanistic Investigations and Computational Analysis
Elucidation of Reaction Mechanisms for Synthetic Pathways
The synthesis of N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine most likely proceeds through the N-allylation of a suitable precursor, tert-butyl (cyclobutyl)carbamate. This transformation falls under the general class of N-alkylation of carbamates.
A primary synthetic pathway involves the deprotonation of the N-H bond of tert-butyl (cyclobutyl)carbamate with a suitable base, followed by a nucleophilic substitution reaction with an allyl electrophile, such as allyl bromide.
Proposed Synthetic Pathway:
Step 1: Deprotonation. A moderately strong base (e.g., sodium hydride, NaH) is used to abstract the acidic proton from the carbamate (B1207046) nitrogen, generating a highly nucleophilic carbamate anion.
Step 2: Nucleophilic Attack. The resulting anion acts as a nucleophile, attacking the electrophilic carbon of an allyl halide (e.g., allyl bromide) in a classic SN2 reaction. This step forms the new nitrogen-carbon bond.
An alternative, more modern approach could involve a transition-metal-catalyzed reaction, such as a palladium-catalyzed allylation, which often proceeds under milder conditions. nih.govresearchgate.net In such a mechanism, a palladium(0) catalyst would react with an allylic substrate (like allyl acetate (B1210297) or allyl alcohol) to form a π-allyl palladium complex. The N-Boc-cyclobutylamine would then act as the nucleophile, attacking the allyl group. nih.govresearchgate.net
Mechanistic Understanding of Chemical Transformations
The mechanism for the base-mediated N-allylation is a straightforward SN2 process. The key features include:
Formation of the Nucleophile: The acidity of the N-H proton on the Boc-protected amine is enhanced by the electron-withdrawing nature of the carbonyl group, facilitating its removal by a base.
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophilic nitrogen, the electrophilic carbon of the allyl group, and the leaving group (e.g., bromide) are momentarily aligned.
Inversion of Stereochemistry: While the nitrogen atom itself is not a stereocenter, the SN2 attack at the allyl carbon would theoretically proceed with inversion of configuration if that carbon were chiral. In the case of a simple allyl group, this is not a factor.
For the palladium-catalyzed pathway, the mechanism is more complex, involving a catalytic cycle: researchgate.net
Oxidative Addition: A Pd(0) complex inserts into the carbon-leaving group bond of the allylic substrate to form a Pd(II) π-allyl complex.
Nucleophilic Attack: The N-Boc-cyclobutylamine attacks one of the terminal carbons of the π-allyl ligand.
Reductive Elimination: The desired product is released, and the Pd(0) catalyst is regenerated to continue the cycle.
Application of Quantum Chemical Calculations (e.g., Density Functional Theory)
Although specific Density Functional Theory (DFT) studies on this compound are not found in the literature, DFT is a powerful tool for investigating the mechanisms of similar reactions. nih.govmcmaster.ca Such calculations provide deep insights into the electronic structure, energy, and geometry of reactants, transition states, and products.
For the SN2 allylation pathway, DFT calculations could be employed to locate and characterize the transition state (TS). The analysis would involve:
Geometry Optimization: Calculating the lowest energy structure of the TS. For the allylation of tert-butyl (cyclobutyl)carbamate anion with allyl bromide, the TS would feature an elongated C-Br bond and a partially formed N-C bond.
Frequency Calculation: A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate (the breaking of the C-Br bond and formation of the N-C bond).
The table below presents hypothetical, yet representative, data for the key geometric parameters of such a transition state, as would be determined by a DFT calculation.
| Parameter | Description | Typical Calculated Value (Å) |
| N–Callyl Distance | Distance of the forming bond | ~2.0 - 2.5 |
| Callyl–Br Distance | Distance of the breaking bond | ~2.2 - 2.8 |
| N–Callyl–C Angle | Angle of approach of the nucleophile | ~100° - 110° |
Note: These values are illustrative and based on general SN2 transition states.
DFT calculations are instrumental in mapping the entire reaction pathway, a process often referred to as Intrinsic Reaction Coordinate (IRC) analysis. Starting from the optimized transition state geometry, small displacements are made along the path of the imaginary frequency in both the forward (towards products) and reverse (towards reactants) directions. This allows for the precise visualization of how atomic positions change throughout the reaction, confirming that the identified transition state correctly connects the intended reactants and products.
A primary output of computational analysis is the energetic profile, or reaction coordinate diagram. This diagram plots the potential energy of the system as the reaction progresses from reactants to products. DFT calculations would determine the relative energies of the reactants, the transition state, and the products.
Activation Energy (Ea): The energy difference between the reactants and the transition state. This value is crucial for predicting the reaction rate.
Reaction Enthalpy (ΔHrxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.
Below is a table of plausible energetic values for the base-mediated N-allylation of tert-butyl (cyclobutyl)carbamate, derived from typical values for similar SN2 reactions.
| Energetic Parameter | Description | Plausible Calculated Value (kcal/mol) |
| Activation Energy (Ea) | Energy barrier for the SN2 step | +15 to +25 |
| Reaction Enthalpy (ΔHrxn) | Overall energy change for the SN2 step | -10 to -20 |
Note: These values are representative estimates for illustrative purposes.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships.
A complete NMR analysis would be the primary method for confirming the structure of N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine.
¹H NMR: One-dimensional proton NMR would reveal the number of distinct proton environments and their integration (ratio). Key expected signals would include those for the tert-butyl protons of the Boc group (a sharp singlet), the vinyl protons of the prop-enyl group (complex multiplets), the methylene (B1212753) protons of the allyl group, and the protons of the cyclobutyl ring. The chemical shifts (δ) and coupling constants (J) would provide clues about the electronic environment and neighboring protons.
¹³C NMR: Carbon-13 NMR would show distinct signals for each carbon atom in the molecule, including the carbonyl and quaternary carbons of the Boc group, the sp² carbons of the double bond, and the sp³ carbons of the cyclobutyl ring and the allyl methylene group.
2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, for instance, connecting the protons within the prop-enyl group and mapping the connectivity within the cyclobutyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, definitively assigning the carbon resonances based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be essential for connecting the distinct fragments of the molecule, such as linking the allyl methylene protons to the quaternary carbon of the cyclobutyl ring, and connecting the Boc group to the amine nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. It would be key for determining the molecule's preferred conformation.
Hypothetical ¹H and ¹³C NMR Data Table
Specific experimental data for this compound is not available in published literature. The following table is a hypothetical representation of expected chemical shifts.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Boc (CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |
| Boc C=O | - | ~155.0 |
| Boc C(CH₃)₃ | - | ~79.0 |
| NH | ~4.5-5.0 (br s, 1H) | - |
| Cyclobutyl C1 | - | ~55.0-60.0 |
| Cyclobutyl CH₂ | ~1.7-2.2 (m, 6H) | ~30.0-35.0 & ~15.0-20.0 |
| Allyl CH₂ | ~2.3-2.5 (d, 2H) | ~45.0-50.0 |
| Allyl CH= | ~5.7-5.9 (m, 1H) | ~135.0 |
| Allyl =CH₂ | ~5.0-5.2 (m, 2H) | ~117.0 |
The cyclobutyl ring can exist in a puckered conformation. NOESY data, in conjunction with the analysis of proton-proton coupling constants, would be instrumental in determining the preferred conformation of the cyclobutyl ring and the spatial orientation of the bulky N-Boc-amine and the prop-enyl substituents relative to the ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₂₁NO₂), the exact mass would be a key confirmation of its elemental composition.
Molecular Ion: High-resolution mass spectrometry (HRMS) would be expected to show the molecular ion ([M]⁺) or, more commonly, a protonated molecule ([M+H]⁺) or sodium adduct ([M+Na]⁺), confirming the molecular formula.
Fragmentation Analysis: Under techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecule would break apart in a predictable manner. Expected fragmentation pathways would include:
Loss of the tert-butyl group (-57 Da) to form a prominent fragment ion.
Loss of isobutene (-56 Da) from the Boc group.
Loss of the entire Boc group (-101 Da).
Cleavage of the prop-enyl group (-41 Da).
Expected Mass Spectrometry Fragments
| m/z (Mass/Charge Ratio) | Identity |
| 212.1645 | [M+H]⁺ (Protonated Molecule) |
| 156.1019 | [M - C₄H₈ + H]⁺ (Loss of isobutene) |
| 112.1121 | [M - Boc + H]⁺ (Loss of Boc group) |
| 171.1226 | [M - C₃H₅]⁺ (Loss of allyl group) |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of light corresponding to molecular vibrations.
N-H Stretch: A characteristic absorption band around 3300-3400 cm⁻¹ in the IR spectrum would indicate the N-H bond of the carbamate (B1207046).
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ would be definitive for the carbonyl group of the Boc protecting group.
C=C Stretch: A band around 1640 cm⁻¹ would confirm the presence of the alkene double bond.
C-H Stretches: Bands just below 3000 cm⁻¹ would correspond to the sp³ C-H bonds of the cyclobutyl and alkyl groups, while a weaker band above 3000 cm⁻¹ would indicate the sp² C-H bonds of the vinyl group.
C-O Stretch: Absorptions in the 1160-1250 cm⁻¹ region would be associated with the C-O bonds of the carbamate.
Raman spectroscopy would provide complementary information, often being more sensitive to the non-polar C=C double bond.
X-ray Crystallography for Absolute Configuration and Solid-State Structure (if applicable)
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's three-dimensional structure in the solid state. It would confirm the connectivity and reveal the puckering of the cyclobutyl ring and the packing of molecules in the crystal lattice. However, there is no evidence in the scientific literature to suggest that such a crystallographic study has been performed on this compound.
Derivatization Strategies for Advanced Research
Post-Deprotection Derivatization of the Amine Functionality
The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. researchgate.netnih.gov The deprotection of N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine unveils a primary amine that is amenable to a vast array of subsequent chemical transformations.
Standard deprotection protocols typically involve treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent. researchgate.net Green and milder alternatives, such as using Amberlite-IR 120 resin or solvent-free conditions with stoichiometric amounts of HCl gas, have also been developed to minimize side reactions and simplify purification. researchgate.net
Once the free amine, [1-(prop-2-en-1-yl)cyclobutyl]amine, is obtained, it can be subjected to a variety of derivatization reactions to introduce new functional groups and build molecular complexity. Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides. This is a fundamental transformation for introducing a wide range of substituents.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides. Reductive amination, a one-pot reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), offers a powerful method for synthesizing secondary and tertiary amines. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, which are important functional groups in many biologically active molecules.
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates to produce the corresponding ureas and thioureas.
Cyclization Reactions: The primary amine can participate in various cyclization reactions to form heterocyclic structures, which are prevalent in medicinal chemistry.
These derivatization reactions allow for the systematic modification of the amine functionality, enabling the exploration of structure-activity relationships in drug discovery programs.
Table 1: Representative Post-Deprotection Derivatization Reactions of the Amine Functionality
| Reagent/Condition | Functional Group Introduced | Product Class |
|---|---|---|
| Acyl chloride/anhydride, base | Acyl | Amide |
| Aldehyde/ketone, NaBH(OAc)₃ | Alkyl | Secondary/Tertiary Amine |
| Sulfonyl chloride, base | Sulfonyl | Sulfonamide |
| Isocyanate | Carbamoyl | Urea |
Selective Functionalization of the Prop-2-en-1-yl Group
The prop-2-en-1-yl (allyl) group is a versatile functional handle that can undergo a variety of selective transformations without affecting the Boc-protected amine or the cyclobutyl ring. nih.gov This orthogonality allows for a stepwise and controlled approach to the synthesis of complex molecules.
Key strategies for the selective functionalization of the allyl group include:
Oxidation Reactions:
Epoxidation: Treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) converts the alkene to an epoxide. This electrophilic three-membered ring can then be opened by various nucleophiles to introduce diverse functionalities.
Dihydroxylation: Using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions leads to the formation of a vicinal diol.
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield an aldehyde or a carboxylic acid, respectively.
Addition Reactions:
Halogenation: The addition of halogens (e.g., Br₂, I₂) across the double bond results in the formation of dihaloalkanes.
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol.
Thiol-ene "Click" Reaction: A radical-mediated addition of a thiol to the alkene proceeds with high efficiency and selectivity, providing a straightforward method for introducing sulfur-containing moieties.
Metathesis Reactions:
Cross-Metathesis: Reaction with another olefin in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst) allows for the formation of new carbon-carbon double bonds with different substituents.
Ring-Closing Metathesis (RCM): If another double bond is present in the molecule, RCM can be employed to construct cyclic structures. nih.gov
The selective functionalization of the allyl group provides a powerful avenue for introducing a wide range of chemical entities, thereby expanding the chemical space accessible from the parent compound.
Table 2: Selective Functionalization Strategies for the Prop-2-en-1-yl Group
| Reaction Type | Reagent(s) | Functional Group Transformation |
|---|---|---|
| Epoxidation | m-CPBA | Alkene → Epoxide |
| Dihydroxylation | OsO₄, NMO | Alkene → Vicinal Diol |
| Oxidative Cleavage | 1. O₃; 2. Me₂S | Alkene → Aldehyde |
| Bromination | Br₂ | Alkene → Dibromoalkane |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Alkene → Primary Alcohol |
| Thiol-ene Reaction | R-SH, Radical Initiator | Alkene → Thioether |
Modifications and Substitutions on the Cyclobutyl Ring
The cyclobutyl ring, while generally stable, can also be a target for modification, although this often requires more forcing conditions or specific synthetic strategies. The derivatization of the cyclobutyl moiety can be used to alter the steric and electronic properties of the molecule, as well as to introduce new pharmacophoric elements.
Approaches to modify the cyclobutyl ring include:
C-H Functionalization: Direct C-H functionalization is a powerful tool for introducing new substituents onto the cyclobutane (B1203170) ring. Palladium-catalyzed C-H arylation has been demonstrated on N-Boc protected pyrrolidine (B122466), a related cyclic amine, suggesting that similar strategies could be applicable to the cyclobutyl system. researchgate.net This approach allows for the introduction of aryl or heteroaryl groups.
Synthesis of Substituted Cyclobutane Precursors: A more common strategy involves the synthesis of the desired substituted cyclobutane ring prior to the introduction of the amine and allyl functionalities. This can be achieved through various cycloaddition reactions or ring expansions.
Ring-Opening and Rearrangement: Under certain conditions, the strained cyclobutyl ring can undergo ring-opening or rearrangement reactions, providing access to different carbocyclic or heterocyclic scaffolds.
The modification of the cyclobutyl ring is a more challenging aspect of derivatization but offers the potential to create highly novel and structurally distinct analogs.
Synthesis of Analogs with Varied Structural Features
By combining the derivatization strategies for the amine, the allyl group, and the cyclobutyl ring, a vast library of analogs of this compound can be synthesized. This combinatorial approach is highly valuable in fields like drug discovery, where the systematic variation of different parts of a molecule is crucial for optimizing its biological activity.
Examples of synthetic pathways to diverse analogs include:
Sequential Derivatization: A stepwise approach where one functional group is modified at a time. For instance, the allyl group could first be functionalized, followed by deprotection and derivatization of the amine. This allows for precise control over the final structure.
Convergent Synthesis: Different functionalized fragments can be synthesized separately and then combined in the final steps of the synthesis. For example, a pre-functionalized cyclobutane core could be coupled with the allyl group and the protected amine.
One-Pot Reactions: In some cases, multiple transformations can be carried out in a single reaction vessel, which can improve efficiency and reduce waste. For example, a tandem reductive amination followed by N-Boc protection has been reported for the synthesis of N-Boc protected secondary amines. nih.gov
The ability to create a wide range of analogs with varied structural features underscores the importance of this compound as a versatile building block in modern organic synthesis.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| [1-(prop-2-en-1-yl)cyclobutyl]amine |
| Trifluoroacetic acid |
| Dichloromethane |
| Hydrogen chloride |
| Amberlite-IR 120 |
| Sodium triacetoxyborohydride |
| meta-Chloroperoxybenzoic acid |
| Osmium tetroxide |
| Potassium permanganate |
| Ozone |
| Grubbs' catalyst |
Future Research Directions and Synthetic Potential
Exploration of Novel Catalytic Systems for Efficient Synthesis
The efficient synthesis of N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine and its derivatives is a key area for future investigation. While traditional methods for N-Boc protection are well-established, research is moving towards more sophisticated catalytic systems to improve efficiency, selectivity, and substrate scope. researchgate.net
Future efforts will likely focus on several classes of catalysts:
Heterogeneous Catalysts : Solid-supported catalysts, such as Amberlite-IR 120 or Indion 190 resins, offer significant advantages, including simple product isolation through filtration and catalyst recyclability, aligning with the principles of green chemistry. scispace.com The application of these catalysts could streamline the synthesis and purification process.
Lewis Acid Catalysts : While various Lewis acids have been employed for N-tert-butoxycarbonylation, many suffer from drawbacks like long reaction times or high temperatures. Research into milder and more efficient Lewis acids, such as those based on zirconium or lithium salts, could lead to improved synthetic protocols. scispace.com
Biocatalysts : Engineered enzymes, particularly cytochrome P450 variants, have demonstrated remarkable selectivity in the C–H hydroxylation of N-Boc-cyclobutylamine derivatives. nih.govox.ac.uk Exploring biocatalytic approaches for the functionalization of the cyclobutane (B1203170) ring or the allylic group of this compound could provide access to novel, chiral derivatives that are difficult to obtain through traditional chemical synthesis. nih.govacs.org
| Catalyst Type | Examples | Potential Advantages | Research Focus |
|---|---|---|---|
| Heterogeneous Resins | Amberlite-IR 120, Indion 190 | Easy separation, reusability, mild conditions. scispace.com | Optimization for scale-up and continuous flow synthesis. |
| Ionic Liquids | Succinimidinium hydrogensulfate ([H-Suc]HSO4) | High yields, short reaction times, reusable. researchgate.net | Development of biodegradable and low-cost ionic liquids. |
| Biocatalysts | Engineered P450 Enzymes | High regio- and stereoselectivity for C-H functionalization. ox.ac.uk | Directed evolution of enzymes for specific transformations of the title compound. |
| Transition Metals | Platinum, Cobalt, Zinc | Catalysis of hydrosilylation or carbamate (B1207046) synthesis. rsc.orgmmu.ac.uk | Development of catalysts for novel cross-coupling reactions involving the allyl group. |
Development of Sustainable and Environmentally Benign Methodologies
Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound will undoubtedly focus on developing greener synthetic routes. Key areas of interest include the use of solvent-free reaction conditions or environmentally benign solvents like water. nih.gov
Methodologies using reagents like di-tert-butyl dicarbonate (B1257347) in water-acetone systems without any acid or base catalyst have proven effective for the N-Boc protection of various amines, yielding excellent results in short reaction times. nih.gov Another sustainable approach involves using recyclable catalysts like silica (B1680970) propyl(N-methyl) imidazolium (B1220033) chloride under solvent-free conditions. researchgate.net The direct synthesis of carbamates from Boc-protected amines using lithium tert-butoxide, which avoids hazardous reagents and metal catalysts, represents another promising green methodology. rsc.org Adopting such protocols would reduce the environmental impact of synthesizing and utilizing this compound.
Integration into Automated Synthesis Platforms
Automated synthesis has become a powerful tool for accelerating drug discovery and materials science research. N-Boc protected amines are fundamental building blocks in many automated protocols, including the synthesis of peptides and PROTAC-like molecules. nih.govrsc.orgresearchgate.net The structure of this compound makes it an ideal candidate for integration into these platforms.
Its Boc-protected amine allows for standard deprotection and coupling cycles, while the allyl group serves as a functional handle for diversification through reactions like cross-coupling or olefin metathesis. The rigid cyclobutane scaffold can introduce unique conformational constraints into the resulting molecules. Future work could involve developing protocols to incorporate this building block into automated synthesizers to rapidly generate libraries of novel compounds for biological screening. rsc.org
Theoretical Predictions for Untapped Reactivity Profiles
Computational chemistry and theoretical predictions offer a powerful lens through which to explore the potential reactivity of this compound. Density Functional Theory (DFT) and other modeling techniques can be used to predict the outcomes of reactions, elucidate mechanisms, and identify novel reaction pathways.
For this specific molecule, theoretical studies could focus on:
Reactivity of the Allyl Group : Modeling its participation in various pericyclic reactions, transition-metal-catalyzed cross-couplings, or hydrofunctionalization reactions.
Cyclobutane Ring Strain : Investigating the potential for ring-opening or ring-expansion reactions under thermal, photochemical, or catalytic conditions to access different molecular scaffolds.
Conformational Analysis : Predicting the preferred conformations and their influence on the stereochemical outcome of reactions, which is crucial for its use as a chiral building block.
Such theoretical insights can guide experimental design, saving time and resources while uncovering novel chemical transformations. This synergy between computational guidance and experimental work has been successful in predicting and achieving selective hydroxylation of cyclic amines by engineered enzymes. researchgate.net
Potential as a Building Block for Architecturally Complex Molecules
The development of methods to create complex, three-dimensional molecules is a major goal in medicinal chemistry to explore new areas of chemical space. chemrxiv.org Cyclobutane-containing building blocks are highly sought after for this purpose, as they can serve as conformationally restricted isosteres for more common groups. nih.govresearchgate.net
This compound is a trifunctional building block with significant potential for constructing architecturally complex molecules:
The N-Boc group allows for controlled introduction onto a growing molecular framework.
The allyl group is a versatile handle for a wide range of transformations, including Suzuki, Heck, and Sonogashira couplings, as well as olefin metathesis and hydroamination.
The 1,1-disubstituted cyclobutane core provides a rigid, non-planar scaffold that can impart unique 3D geometry to target molecules, potentially improving their pharmacological properties.
This compound could be a key precursor for novel spirocyclic systems, bicyclic structures, or as a fragment in drug discovery programs. nih.gov Research focusing on the regioselective synthesis of functionalized 1,2-oxazoles from N-Boc-protected cyclic amino acids highlights the utility of such building blocks in creating novel heterocyclic structures for libraries used in drug discovery. beilstein-journals.orgnih.gov
| Molecular Feature | Potential Transformations | Resulting Structures |
|---|---|---|
| Allyl Group | Cross-Coupling, Metathesis, Hydrofunctionalization | Complex side chains, macrocycles, new functional groups. |
| Cyclobutane Core | Introduction of 3D geometry, Ring-expansion | Spirocycles, conformationally restricted analogs, larger ring systems. |
| N-Boc Amine | Deprotection and acylation/alkylation | Peptidomimetics, amides, secondary/tertiary amines. rsc.org |
Q & A
Q. What are the optimized synthetic routes for N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine, and how are yields influenced by reaction conditions?
Methodological Answer: The synthesis typically involves Boc protection of a cyclobutylamine derivative. Key steps include:
- Reagents : Use of di-tert-butyl dicarbonate (Boc₂O) with a base (e.g., triethylamine) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
- Temperature : Reactions are conducted at 0–25°C to minimize side reactions (e.g., premature deprotection or polymerization of the allyl group).
- Purification : Silica gel chromatography or recrystallization is critical for isolating high-purity products.
Q. Example Conditions :
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Purity (NMR) |
|---|---|---|---|---|---|
| Boc Protection | Boc₂O, TEA | DCM | 0→25 | 74–100 | >95% |
Key Validation : Confirm success via ¹H/¹³C NMR (e.g., tert-butyl singlet at ~1.4 ppm) and LRMS (M+H⁺ or M+Na⁺ peaks).
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H NMR :
- ¹³C NMR :
- Boc carbonyl: ~155 ppm.
- Cyclobutane carbons: 25–35 ppm (sp³ hybridization).
- IR : N-H stretch (~3400 cm⁻¹ for secondary amine post-deprotection) and C=O stretch (~1680 cm⁻¹ for Boc group).
Data Contradictions : Discrepancies in allyl proton splitting may indicate rotameric forms or residual solvent. Use deuterated solvents and temperature-controlled NMR to resolve .
Advanced Research Questions
Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELX programs address them?
Methodological Answer:
- Challenges :
- Solutions :
- SHELXT : Automates space group determination and initial structure solution using direct methods. Input Laue group and suspected elements (e.g., C, H, N, O) .
- SHELXL : Refines disordered regions using PART instructions and restraints (e.g., DFIX for bond lengths). For twinned data, apply TWIN/BASF commands .
Validation : Check R1/wR2 convergence (<5% difference) and validate geometry with WinGX/ORTEP (e.g., cyclobutane puckering parameters) .
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR splitting) in this compound derivatives?
Methodological Answer:
- Hypothesis Testing :
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to -40°C) to assess conformational exchange broadening.
- Solvent Polarity : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO may stabilize specific rotamers .
- Impurity Analysis : Use HPLC-MS (C18 column, 0.1% TFA in H₂O/ACN gradient) to detect byproducts (e.g., de-Boc compounds or oligomers) .
Case Study : A ¹H NMR doublet at 5.2 ppm (expected for CH=CH₂) splitting into a triplet suggests residual propargylamine. Confirm via LRMS (m/z = 84 for propargylamine) .
Q. What strategies are effective for quantifying trace impurities in this compound during pharmaceutical intermediate studies?
Methodological Answer:
- Analytical Techniques :
- HPLC-DAD : Use a C18 column with 0.1% formic acid in mobile phase; monitor UV at 210 nm (amide/amine absorption).
- LC-HRMS : Accurately identify impurities via exact mass (e.g., [M+H]⁺ for de-Boc derivative: C₈H₁₄N⁺ = 124.1126).
- Validation : Spike synthetic batches with known impurities (e.g., N-methyl derivatives) to calibrate detection limits .
Q. How does the cyclobutane ring influence the reactivity of this compound in further functionalization reactions?
Methodological Answer:
- Steric Effects : The rigid cyclobutane ring hinders nucleophilic attack at the allyl group. Use bulky catalysts (e.g., Grubbs III for ring-opening metathesis) to overcome steric barriers.
- Electronic Effects : Ring strain (≈26 kcal/mol) increases electrophilicity of the allyl moiety, enabling regioselective Diels-Alder reactions .
- Case Study : Under Pd(OAc)₂ catalysis, the allyl group undergoes Heck coupling with aryl halides, but cyclobutane ring distortion may require lower temps (40°C vs. 80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
